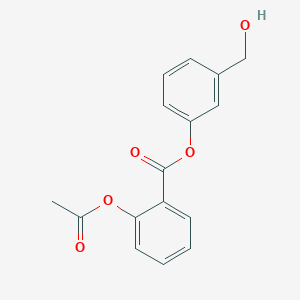

Acide 2-(acétyloxy)benzoïque, ester 3-(hydroxyméthyl)phénylique

Vue d'ensemble

Description

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester is an organic compound with the molecular formula C16H14O5. It is a derivative of benzoic acid and is known for its applications in various chemical and pharmaceutical processes .

Applications De Recherche Scientifique

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

Target of Action

It is known that this compound is an intermediary in the preparation of nitroaspirin .

Mode of Action

It is known that it plays a crucial role in the synthesis of nitroaspirin . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It is known that it is involved in the synthesis of nitroaspirin , which suggests that it may play a role in pathways related to the action of aspirin and its derivatives.

Pharmacokinetics

Its molecular weight is 28628 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As an intermediary in the synthesis of nitroaspirin , it likely contributes to the therapeutic effects of this drug.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 2-(Acetyloxy)benzoic acid with 3-(hydroxymethyl)phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine.

Major Products Formed

Hydrolysis: 2-(Acetyloxy)benzoic acid and 3-(hydroxymethyl)phenol.

Oxidation: 2-(Acetyloxy)benzoic acid and 3-carboxyphenyl ester.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Acetyloxy)benzoic acid: Known for its use as an analgesic and anti-inflammatory agent.

3-(Hydroxymethyl)phenol: Used in the synthesis of various pharmaceuticals and fine chemicals.

Benzoic acid derivatives: A broad class of compounds with diverse applications in medicine, food preservation, and cosmetics

Uniqueness

2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological processes. Its ability to release active components upon hydrolysis makes it a valuable compound in drug development and other applications .

Activité Biologique

Overview

[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate, also known as 2-(acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester, is an organic compound with the molecular formula C₁₆H₁₄O₅. This compound is primarily recognized for its role as an intermediate in the synthesis of nitroaspirin, a nitric oxide-releasing derivative of aspirin that is under investigation for various therapeutic applications, particularly in cardiovascular health.

Chemical Structure and Properties

The structure of [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate features a hydroxymethyl group attached to a phenyl ring and an acetoxybenzoate moiety. This unique combination contributes to its potential biological activity, including antimicrobial and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Functional Groups | Hydroxymethyl, Ester |

| Solubility | Soluble in organic solvents |

The biological activity of [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate can be attributed to its ability to undergo various chemical reactions that lead to the formation of active metabolites.

- Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, which may exhibit biological activities.

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid, potentially enhancing its pharmacological properties.

- Electrophilic Substitution : The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups that may influence its biological activity.

Biological Activities

Research has indicated that [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate possesses several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. Its structural similarity to other benzoic acid derivatives supports this potential.

- Anti-inflammatory Effects : As a precursor to nitroaspirin, it may share similar anti-inflammatory mechanisms through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Pharmacokinetics : The compound's pharmacokinetic profile is still under investigation, but its role as an intermediate suggests it may have favorable absorption and distribution characteristics relevant for therapeutic use.

Case Studies and Research Findings

A recent study explored the biological activities of related compounds and highlighted the importance of structural modifications in enhancing efficacy. For example, NCX-4016 (a nitric oxide-releasing derivative) demonstrated significant immunomodulatory effects compared to non-nitric oxide-releasing analogs like NCX-4017, indicating that similar investigations into [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate could yield valuable insights into its potential therapeutic applications.

Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| Nitroaspirin (NCX-4016) | Yes | Yes | Nitric oxide donor |

| [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate | Potentially | Potentially | Intermediate in nitroaspirin synthesis |

| Aspirin | Yes | Yes | Established anti-inflammatory agent |

Propriétés

IUPAC Name |

[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPCXQRPQWCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430849 | |

| Record name | 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287118-98-3 | |

| Record name | 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The paper focuses on NCX-4016, a nitric oxide-releasing derivative of aspirin. What is the significance of studying 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester (NCX-4017) alongside NCX-4016?

A1: NCX-4017 serves as a crucial control in this study. It is structurally very similar to NCX-4016 but lacks the ability to release nitric oxide. This difference allows researchers to isolate and understand the specific effects of nitric oxide on immune cells. The study demonstrates that while both NCX-4016 and NCX-4017 inhibit prostaglandin formation (similar to aspirin and other COX inhibitors), only NCX-4016, the nitric oxide-releasing compound, significantly impacts cytokine release and cellular bioenergetics in lymphocytes and monocytes []. This finding highlights that the immunomodulatory effects observed with NCX-4016 are directly linked to its nitric oxide-releasing properties, a characteristic absent in NCX-4017.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.